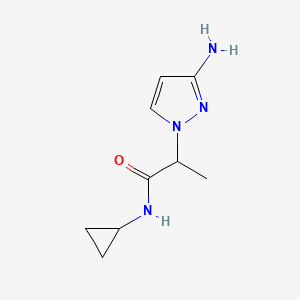
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide is a chemical compound with a unique structure that includes a pyrazole ring and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide typically involves the reaction of 3-amino-1H-pyrazole with cyclopropylpropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles under appropriate conditions, such as the presence of a catalyst or specific temperature and pressure settings.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound, potentially including carboxylic acids or ketones.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-amino-1H-pyrazol-1-yl)acetic acid
- 2-(3-amino-1H-pyrazol-1-yl)acetamide
- 3-(3-chloro-1H-pyrazol-1-yl)pyridine
Uniqueness
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide is unique due to its combination of a pyrazole ring and a cyclopropyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Biological Activity
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide, with the CAS number 1183348-18-6, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, particularly focusing on its anti-inflammatory, antimicrobial, and other relevant activities.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
- Case Study : A series of pyrazole derivatives were synthesized and tested for their COX inhibitory activities. Compounds exhibited IC50 values ranging from 0.02 to 0.04 µM against COX-2, indicating potent anti-inflammatory effects compared to standard drugs like diclofenac .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Pyrazole Derivative A | 0.02 | COX-2 |
| Pyrazole Derivative B | 0.04 | COX-2 |
| Diclofenac | 0.05 | COX-2 |
2. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been extensively documented. These compounds have shown effectiveness against various bacterial strains.
- Research Findings : In vitro studies demonstrated that certain pyrazole compounds exhibited significant antibacterial activity against E. coli, S. aureus, and Pseudomonas aeruginosa. The presence of specific functional groups in the structure enhances this activity .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 10 µg/mL |
| S. aureus | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
3. Other Pharmacological Activities
Beyond anti-inflammatory and antimicrobial effects, pyrazole derivatives have been explored for additional therapeutic potentials:
Properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(3-aminopyrazol-1-yl)-N-cyclopropylpropanamide |
InChI |
InChI=1S/C9H14N4O/c1-6(9(14)11-7-2-3-7)13-5-4-8(10)12-13/h4-7H,2-3H2,1H3,(H2,10,12)(H,11,14) |
InChI Key |
HNIVKYDDKSRWOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CC1)N2C=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















